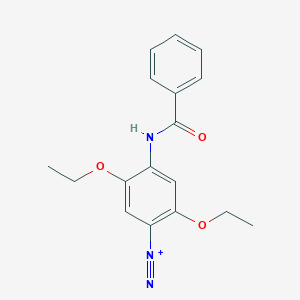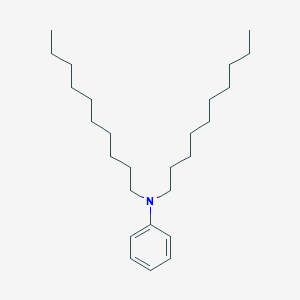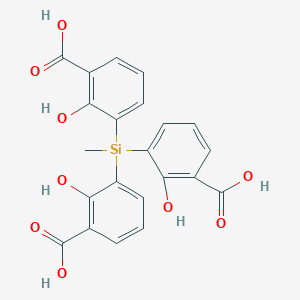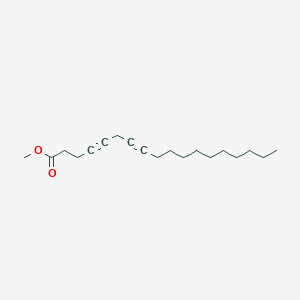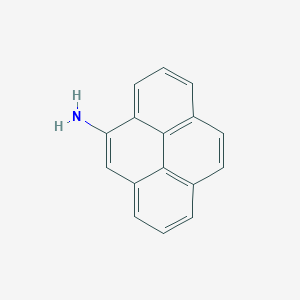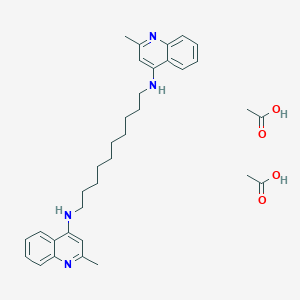
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate is a chemical compound that has been widely used in scientific research. It is also known as BQQ or Bisquinoline. BQQ is a fluorescent dye that has been used to study DNA and RNA interactions, metal ion detection, and cell imaging.
作用机制
The mechanism of action of BQQ involves its ability to bind to biomolecules such as DNA, RNA, and metal ions. The binding of BQQ to these biomolecules results in a change in its fluorescence emission. This change can be used to detect the presence of biomolecules or metal ions in a sample.
生化和生理效应
BQQ has no known biochemical or physiological effects. It is not a drug and is not used for human consumption. BQQ is used solely for scientific research purposes.
实验室实验的优点和局限性
One advantage of using BQQ is its high sensitivity and selectivity for biomolecules and metal ions. BQQ can detect low concentrations of biomolecules and metal ions in a sample.
One limitation of using BQQ is its photobleaching properties. BQQ can lose its fluorescence emission over time when exposed to light. This can affect the accuracy of the results obtained from experiments using BQQ.
未来方向
There are several future directions for the use of BQQ in scientific research. One future direction is to develop new fluorescent probes based on the structure of BQQ. These new probes could have improved properties such as increased sensitivity and selectivity.
Another future direction is to use BQQ in the development of biosensors. Biosensors are devices that can detect the presence of biomolecules or metal ions in a sample. BQQ could be used as a component of biosensors to improve their sensitivity and selectivity.
Conclusion:
In conclusion, 1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate or BQQ is a fluorescent dye that has been widely used in scientific research. It has been used to study DNA and RNA interactions, metal ion detection, and cell imaging. BQQ has high sensitivity and selectivity for biomolecules and metal ions, but its photobleaching properties can affect the accuracy of results. There are several future directions for the use of BQQ in scientific research, including the development of new fluorescent probes and biosensors.
合成方法
The synthesis of BQQ involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde in the presence of acetic acid. The reaction produces a yellow-orange solid that can be purified through recrystallization. The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BQQ has been used in various scientific research applications. It has been used as a fluorescent probe to study DNA and RNA interactions. BQQ can bind to the minor groove of DNA and RNA, which results in a change in its fluorescence emission. This change can be used to detect the presence of DNA or RNA in a sample.
BQQ has also been used to detect metal ions such as copper, zinc, and iron. BQQ can bind to metal ions, which results in a change in its fluorescence emission. This change can be used to detect the presence of metal ions in a sample.
BQQ has been used as a cell imaging agent. It can be used to label cells, which allows researchers to visualize the cells under a fluorescent microscope.
属性
CAS 编号 |
19146-62-4 |
|---|---|
产品名称 |
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate |
分子式 |
C34H46N4O4 |
分子量 |
574.8 g/mol |
IUPAC 名称 |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4) |
InChI 键 |
KJLDLEIBEQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
其他 CAS 编号 |
19146-62-4 |
同义词 |
1,12-bis((2-methylquinolin-4-yl)amino)dodecane UCL 1407 UCL-1407 UCL1407 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



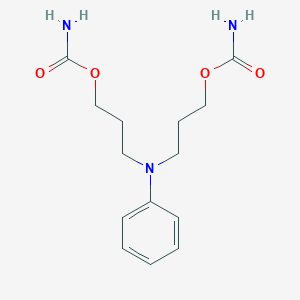
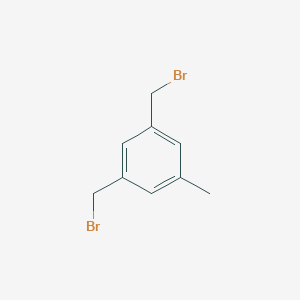
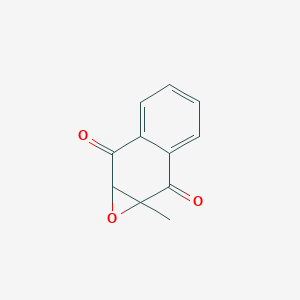
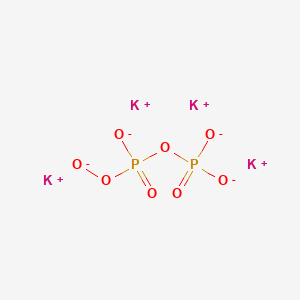
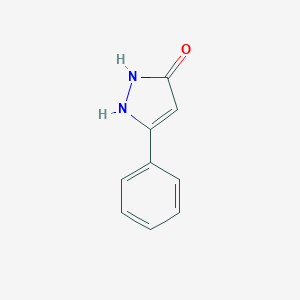
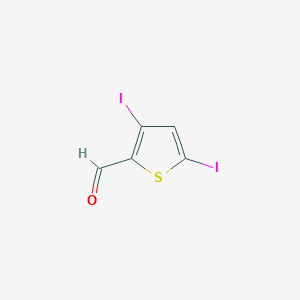
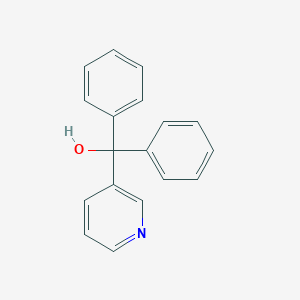
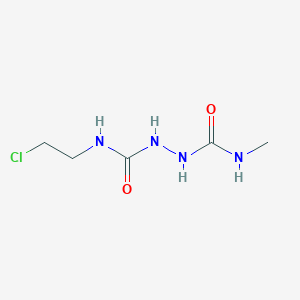
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
